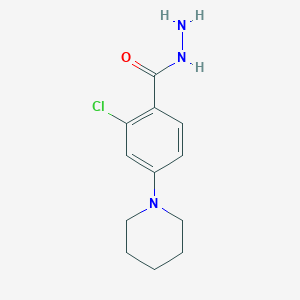

2-Chloro-4-(piperidin-1-yl)benzohydrazide

説明

Contextualization of Benzohydrazide (B10538) Derivatives in Medicinal Chemistry

The benzohydrazide scaffold, characterized by a benzene (B151609) ring attached to a carbohydrazide (B1668358) moiety (-CONHNH₂), is a privileged structure in medicinal chemistry. rjptonline.org Hydrazide-hydrazones and related derivatives are recognized for their extensive range of biological activities. thepharmajournal.com This versatility has led to their investigation and development for various therapeutic targets.

Research has consistently demonstrated that these compounds possess a broad pharmacological spectrum, including:

Antimicrobial Activity: Many benzohydrazide derivatives have been synthesized and evaluated for their antibacterial and antifungal properties. thepharmajournal.com

Anticancer Activity: The scaffold is a common feature in compounds designed as potential antiproliferative agents, with some derivatives showing potent activity against various cancer cell lines. thepharmajournal.comnih.gov

Antitubercular Activity: The hydrazide group is famously a key component of isoniazid, a first-line medication for tuberculosis, which has spurred extensive research into other hydrazide-containing compounds for antimycobacterial activity.

Anticonvulsant and Anti-inflammatory Properties: Certain derivatives have also been reported to exhibit activity targeting the central nervous system and inflammatory pathways. rjptonline.orgnih.gov

The chemical tractability of the benzohydrazide core allows for facile modification, enabling the synthesis of large libraries of compounds for screening. This adaptability, combined with its proven biological relevance, establishes the benzohydrazide moiety as a valuable starting point for the design of new bioactive molecules.

Table 1: Reported Biological Activities of Various Benzohydrazide Scaffolds This table is interactive. You can sort and filter the data.

| Compound Class/Derivative | Reported Biological Activity |

|---|---|

| N'-substituted benzylidene benzohydrazides | Anticancer, Antimicrobial |

| Dihydropyrazole-containing benzohydrazides | EGFR Kinase Inhibition, Antiproliferative |

| 4-Chloro-N'-benzylidene benzohydrazides | Antimicrobial, Antioxidant |

| 4-(Trifluoromethyl)benzohydrazide hydrazones | Acetylcholinesterase (AChE) Inhibition |

| Pyrrole-containing benzohydrazides | Antibacterial, Antitubercular |

| 2-Hydroxy benzyl (B1604629) hydrazide congeners | Antibacterial, Antioxidant |

Significance of Piperidine (B6355638) Moieties in Pharmacologically Active Compounds

The piperidine ring, a six-membered nitrogen-containing heterocycle, is one of the most ubiquitous scaffolds found in pharmaceuticals. Its prevalence is attributed to its ability to confer favorable physicochemical and pharmacokinetic properties to a molecule. The piperidine moiety can serve as a versatile scaffold or substituent that can improve a compound's solubility, lipophilicity, and metabolic stability.

Its significance in drug design is highlighted by its presence in a multitude of approved drugs across various therapeutic areas. ajchem-a.com The saturated, non-aromatic nature of the piperidine ring allows it to adopt specific three-dimensional conformations (such as chair and boat forms), which can be crucial for precise binding to biological targets like enzymes and receptors. Furthermore, the nitrogen atom within the ring is typically basic, allowing for the formation of salts to improve solubility and handling, or to participate in key hydrogen bonding interactions within a receptor's active site. ajchem-a.com

Table 2: Examples of Marketed Drugs Containing a Piperidine Moiety This table is interactive. You can sort and filter the data.

| Drug Name | Therapeutic Class |

|---|---|

| Donepezil | Acetylcholinesterase Inhibitor (Alzheimer's Disease) |

| Methylphenidate | CNS Stimulant (ADHD) |

| Fentanyl | Opioid Analgesic |

| Haloperidol | Antipsychotic |

| Risperidone | Antipsychotic |

| Loratadine | Antihistamine |

| Pioglitazone | Antidiabetic |

Research Rationale for Investigating 2-Chloro-4-(piperidin-1-yl)benzohydrazide

The rationale for the synthesis and investigation of this compound is rooted in the principles of molecular hybridization. The design combines the biologically active benzohydrazide core with the pharmacologically significant piperidine ring. This strategy aims to create a new chemical entity with a potentially unique and enhanced biological profile.

The specific substitutions on the benzene ring are deliberate choices to modulate the molecule's properties:

Piperidine at the 4-position: Placing the bulky and basic piperidine group at the para-position can significantly influence the molecule's polarity, solubility, and ability to interact with biological targets. It can act as a key binding element or a vector to orient the rest of the molecule within a protein's active site.

Therefore, the investigation of this compound is driven by the hypothesis that the unique combination of these three components could lead to novel activity, potentially as an inhibitor of enzymes like cholinesterases nih.gov or kinases, nih.gov or as an antimicrobial agent.

Overview of Related Scaffold Exploration in Academic Literature

The structural framework of this compound serves as a template for broader chemical exploration. Academic literature showcases various strategies for modifying this and related scaffolds to probe structure-activity relationships and discover novel therapeutic agents.

Key exploratory modifications include:

Substitution Pattern Variation: Researchers frequently synthesize analogues with different substituents on the phenyl ring. This includes varying the position and nature of the halogen (e.g., fluorine, bromine) or introducing electron-donating groups (e.g., methyl, methoxy) to systematically study their effects on biological activity. nih.gov For instance, studies on chloro-benzohydrazides have explored derivatives with chlorine at different positions to understand its impact on molecular conformation and activity. nih.gov

Heterocyclic Ring Modification: The piperidine moiety can be replaced with other heterocyclic systems in a strategy known as bioisosteric replacement. Analogues containing morpholine (B109124), piperazine (B1678402), or pyrrole (B145914) have been synthesized to assess how changes in ring size, heteroatom content, and basicity affect the target interaction. nih.govresearchgate.netresearchgate.net

Hydrazide/Hydrazone Elaboration: The terminal nitrogen of the hydrazide is a common point for modification. Condensation with various aldehydes and ketones yields a diverse array of hydrazone derivatives. nih.gov This strategy has been used to introduce additional aromatic or heterocyclic rings, significantly expanding the chemical space and leading to compounds with potent and specific activities, such as cholinesterase inhibition. nih.govnih.gov

Scaffold Hopping: In some cases, the entire benzohydrazide backbone is replaced with a different core structure that maintains a similar spatial arrangement of key functional groups. This advanced approach aims to discover completely novel chemical classes with improved properties, such as enhanced potency or better ADME (absorption, distribution, metabolism, and excretion) profiles.

These systematic explorations around the core scaffold are fundamental to medicinal chemistry, allowing for the fine-tuning of a molecule's properties and the development of lead compounds into viable drug candidates.

Structure

3D Structure

特性

IUPAC Name |

2-chloro-4-piperidin-1-ylbenzohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16ClN3O/c13-11-8-9(16-6-2-1-3-7-16)4-5-10(11)12(17)15-14/h4-5,8H,1-3,6-7,14H2,(H,15,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSFNRLGTCJUJFX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=CC(=C(C=C2)C(=O)NN)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 2 Chloro 4 Piperidin 1 Yl Benzohydrazide

Retrosynthetic Strategies for the 2-Chloro-4-(piperidin-1-yl)benzohydrazide Scaffold

Retrosynthetic analysis provides a logical framework for dissecting the target molecule into simpler, commercially available starting materials. The primary disconnection for this compound involves the hydrazide functional group, which can be readily formed from a corresponding carboxylic acid ester. This leads to methyl 2-chloro-4-(piperidin-1-yl)benzoate as a key intermediate.

Further disconnection of this intermediate focuses on the formation of the C-N bond between the piperidine (B6355638) ring and the benzene (B151609) ring. This can be envisioned through a nucleophilic aromatic substitution (SNAr) reaction, where piperidine displaces a suitable leaving group, such as fluorine, on the aromatic ring. This retrosynthetic approach identifies 2-chloro-4-fluorobenzoic acid and piperidine as viable starting materials.

An alternative strategy involves the early introduction of the piperidine moiety to a precursor like 4-fluoro-2-chlorobenzonitrile, followed by hydrolysis of the nitrile to the carboxylic acid and subsequent conversion to the benzohydrazide (B10538).

A summary of a primary retrosynthetic pathway is presented below:

| Target Molecule | Key Intermediates | Starting Materials |

| This compound | Methyl 2-chloro-4-(piperidin-1-yl)benzoate | 2-Chloro-4-fluorobenzoic acid, Piperidine, Hydrazine (B178648) hydrate (B1144303) |

Optimized Synthetic Routes to this compound

An optimized and efficient synthesis of this compound has been developed, commencing from 2-chloro-4-fluorobenzoic acid. The key steps are outlined below:

Esterification: The synthesis begins with the esterification of 2-chloro-4-fluorobenzoic acid with methanol (B129727) in the presence of a catalytic amount of sulfuric acid to yield methyl 2-chloro-4-fluorobenzoate. This reaction typically proceeds with high yield under reflux conditions.

Nucleophilic Aromatic Substitution (SNAr): The resulting ester undergoes a nucleophilic aromatic substitution reaction with piperidine. This step is crucial for introducing the piperidinyl group at the C-4 position. The reaction is generally carried out in a polar aprotic solvent, such as dimethyl sulfoxide (B87167) (DMSO), at an elevated temperature to facilitate the displacement of the fluoride (B91410) ion.

Hydrazinolysis: The final step involves the conversion of the methyl ester to the desired benzohydrazide. This is achieved by reacting methyl 2-chloro-4-(piperidin-1-yl)benzoate with hydrazine hydrate in an alcoholic solvent, such as ethanol, under reflux. The product, this compound, typically precipitates from the reaction mixture upon cooling and can be purified by recrystallization.

| Step | Reactants | Reagents and Conditions | Product | Typical Yield (%) |

| 1 | 2-Chloro-4-fluorobenzoic acid | Methanol, H2SO4 (cat.), Reflux | Methyl 2-chloro-4-fluorobenzoate | >95 |

| 2 | Methyl 2-chloro-4-fluorobenzoate, Piperidine | DMSO, 120 °C | Methyl 2-chloro-4-(piperidin-1-yl)benzoate | 85-90 |

| 3 | Methyl 2-chloro-4-(piperidin-1-yl)benzoate | Hydrazine hydrate, Ethanol, Reflux | This compound | 80-85 |

Comparative Analysis of Alternative Synthesis Pathways

Another alternative could involve a Buchwald-Hartwig amination reaction to form the C-N bond between a suitably protected 2-chlorobenzohydrazide (B188563) derivative and piperidine. This palladium-catalyzed cross-coupling reaction is a powerful tool for C-N bond formation but often requires more expensive catalysts and ligands compared to the SNAr approach.

A comparison of these pathways highlights the advantages of the optimized route in terms of cost-effectiveness, high yields, and straightforward purification of the intermediates and the final product.

Application of Green Chemistry Principles in the Synthesis of this compound

Efforts to align the synthesis of this compound with the principles of green chemistry can focus on several aspects of the optimized route. The use of microwave-assisted synthesis for the hydrazinolysis step has been shown in the synthesis of other benzohydrazides to significantly reduce reaction times and potentially increase yields.

Furthermore, exploring the use of more environmentally benign solvents is a key area of improvement. While DMSO is effective for the SNAr reaction, its high boiling point and potential for decomposition to toxic byproducts are drawbacks. Investigating greener alternatives such as ionic liquids or deep eutectic solvents could enhance the sustainability of the synthesis.

The principles of atom economy can be addressed by ensuring high yields in each step, thereby minimizing waste. The current optimized route already demonstrates good atom economy due to the high conversion rates in each transformation.

Derivatization Strategies for Analogue Synthesis

The this compound scaffold offers several sites for chemical modification to generate a library of analogues for structure-activity relationship (SAR) studies.

N'-Acylation and Alkylation: The terminal nitrogen of the hydrazide moiety is a primary site for derivatization. It can readily react with a variety of electrophiles. For instance, reaction with aldehydes or ketones leads to the formation of corresponding hydrazones. Acylation with acid chlorides or anhydrides yields N'-acylbenzohydrazides.

Cyclization Reactions: The benzohydrazide functional group is a versatile precursor for the synthesis of various five-membered heterocycles. For example, reaction with carbon disulfide in the presence of a base can lead to the formation of 1,3,4-oxadiazole-2-thiones. Treatment with orthoesters can yield 1,3,4-oxadiazoles.

Modification of the Piperidine Ring: The piperidine ring itself can be a point of diversification. Starting with substituted piperidines in the SNAr step would introduce functionality on this ring system.

These derivatization strategies allow for the systematic exploration of the chemical space around the core scaffold, which is essential for the development of new compounds with tailored properties.

In Vitro Pharmacological Profiling and Biological Activity of 2 Chloro 4 Piperidin 1 Yl Benzohydrazide

High-Throughput Screening Methodologies for Biological Target Identification

High-throughput screening (HTS) serves as a foundational approach in modern drug discovery, enabling the rapid assessment of large compound libraries against a multitude of biological targets. unimore.it For a novel compound such as 2-chloro-4-(piperidin-1-yl)benzohydrazide, HTS methodologies are instrumental in identifying initial biological activities and potential molecular targets. These technologies are particularly effective in phenotypic screening, which has often proven more successful than target-based approaches for identifying new anti-infective agents. unimore.it

In the context of identifying the biological targets of this compound, a typical HTS campaign would involve screening the compound against a diverse panel of assays. This could include cell-based assays to assess broad cytotoxic effects or more specific pathway-modulating activities, as well as biochemical assays targeting specific enzymes or receptors. The goal is to cast a wide net to uncover any potential "hits" that can then be further investigated. While specific HTS data for this compound is not publicly available, the general methodology provides a framework for its initial characterization.

Receptor Binding Studies: Affinities and Selectivity of this compound

Receptor binding assays are essential for determining the affinity and selectivity of a compound for specific receptors, providing valuable information about its potential pharmacological effects. While direct receptor binding data for this compound is not available, studies on structurally similar compounds can offer predictive insights.

For instance, compounds containing a piperidine (B6355638) ring have been investigated for their interaction with various receptors. One study focused on the discovery of a G-protein-coupled receptor 119 (GPR119) agonist, where a piperidine-containing compound was identified as a potent and selective agonist. nih.gov This suggests that the piperidine moiety in this compound could potentially interact with G protein-coupled receptors.

Additionally, the benzohydrazide (B10538) scaffold itself can be involved in binding to biological macromolecules. Studies on phenylacetohydrazide derivatives have investigated their binding to bovine serum albumin (BSA), a model protein for studying drug-protein interactions. nih.gov These studies utilize fluorescence spectroscopy to determine binding constants and the number of binding sites, revealing the affinity of the compounds for the protein. nih.gov Such studies on this compound would be crucial to understand its pharmacokinetic properties.

Cell-Based Assays for Specific Biological Pathways

Cell-based assays are invaluable for understanding how a compound affects cellular functions and specific biological pathways. Benzohydrazide and piperidine-containing compounds have been evaluated in a variety of cell-based assays, demonstrating a range of biological activities.

For example, certain hydrazonoyl halide derivatives have been shown to exhibit significant cytotoxic activity against various human cancer cell lines, including prostate (PC3), liver (HepG-2), colon (HCT-116), and breast (MCF-7) cancer cells. nih.gov These compounds were found to have IC50 values in the low micromolar range. nih.gov Similarly, a series of substituted 2-(aminopyridyl)- and 2-(aminopyrimidinyl)thiazole-5-carboxamides, which are also nitrogen-containing heterocyclic compounds, demonstrated excellent antiproliferative activity against both hematological and solid tumor cell lines. nih.gov

In the context of inflammation, a series of benzo[d]imidazole-2-one derivatives containing a piperidine moiety were screened for their ability to inhibit NLRP3-dependent pyroptosis and IL-1β release in PMA-differentiated THP-1 cells. mdpi.com Several of these compounds showed inhibitory activity, highlighting the potential for piperidine-containing structures to modulate inflammatory pathways. mdpi.com

| Cell Line | Compound Class | Observed Effect |

| PC3 (Prostate Cancer) | Hydrazonoyl halides | >90% Inhibition nih.gov |

| HepG-2 (Liver Cancer) | Hydrazonoyl halides | >90% Inhibition nih.gov |

| HCT-116 (Colon Cancer) | Hydrazonoyl halides | 100% Inhibition (for some compounds) nih.gov |

| MCF-7 (Breast Cancer) | Hydrazonoyl halides | >90% Inhibition nih.gov |

| THP-1 (Monocytic) | Benzo[d]imidazole-2-one derivatives | Inhibition of pyroptosis and IL-1β release mdpi.com |

Assessment of Biological Selectivity Across Multiple Targets

Assessing the selectivity of a compound across multiple biological targets is crucial to understand its potential for off-target effects and to build a comprehensive safety profile. For this compound, this would involve screening it against a panel of receptors, enzymes, and ion channels that are known to be associated with adverse drug reactions.

While specific selectivity data for this compound is not available, the general principle is to compare its potency at the primary target with its activity at other targets. For example, the dual Src/Abl kinase inhibitor BMS-354825 was identified from a series of substituted thiazole-5-carboxamides, demonstrating that compounds can be designed to have specific multi-target profiles. nih.gov Conversely, the GPR119 agonist BMS-903452 was developed to be potent and selective for its target. nih.gov A thorough investigation of this compound would require similar selectivity profiling to determine its therapeutic window.

Investigation of Mechanistic Cellular Responses (e.g., apoptosis, cell cycle modulation)

Understanding the mechanistic cellular responses induced by a compound is key to elucidating its mode of action. Studies on structurally related compounds provide insights into the potential mechanisms of this compound.

Several studies on related heterocyclic compounds have demonstrated their ability to induce apoptosis and modulate the cell cycle in cancer cells. For instance, certain hydrazonoyl halide derivatives were found to induce apoptosis in MCF-7 breast cancer cells through the upregulation of caspase-3 and BAX, which are key proteins in the apoptotic pathway. nih.gov These compounds also caused cell cycle arrest at the G2/M phase in both MCF-7 and HCT-116 cell lines. nih.gov

Similarly, a study on benzimidazole-based 1,3,4-oxadiazole (B1194373) derivatives showed that the most active compounds effectively suppressed cell cycle progression and induced apoptosis in MDA-MB-231, SKOV3, and A549 cancer cell lines. nih.gov Another compound, a pyrrolyldihydropyrazino[1,2-a]indoletrione analogue, was shown to induce cell-cycle arrest at the G2/M phase and apoptosis in colorectal cancer cells by targeting microtubules. mdpi.com These findings suggest that this compound, due to its heterocyclic nature, may also exert its biological effects through the induction of apoptosis and cell cycle modulation.

| Cellular Response | Compound Class | Cell Line(s) | Key Findings |

| Apoptosis Induction | Hydrazonoyl halides | MCF-7 | Upregulation of caspase-3 and BAX nih.gov |

| Cell Cycle Arrest | Hydrazonoyl halides | MCF-7, HCT-116 | Arrest at G2/M phase nih.gov |

| Apoptosis Induction | Benzimidazole-based 1,3,4-oxadiazole derivatives | MDA-MB-231, SKOV3, A549 | Significant induction of apoptosis nih.gov |

| Cell Cycle Arrest | Benzimidazole-based 1,3,4-oxadiazole derivatives | MDA-MB-231, SKOV3, A549 | Suppression of cell cycle progression nih.gov |

| Apoptosis and Cell Cycle Arrest | Pyrrolyldihydropyrazino[1,2-a]indoletrione analogue | Colorectal cancer cells | G2/M phase arrest and apoptosis induction mdpi.com |

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 2 Chloro 4 Piperidin 1 Yl Benzohydrazide Analogues

Systematic Exploration of Substituent Effects on the Benzene (B151609) Ring

The nature and position of substituents on the benzene ring of 2-Chloro-4-(piperidin-1-yl)benzohydrazide analogues are critical determinants of their biological activity. The interplay of electronic and steric effects can significantly influence the molecule's interaction with its biological target.

Substituents on a benzene ring can alter its reactivity through a combination of inductive and resonance effects. msu.edulibretexts.orglumenlearning.com Electron-donating groups increase the electron density of the ring, potentially enhancing interactions with electron-deficient pockets in a target protein, while electron-withdrawing groups decrease electron density. lumenlearning.comvedantu.com

In the parent compound, the chloro group at the 2-position and the piperidin-1-yl group at the 4-position exert opposing electronic effects. The chloro group is an electron-withdrawing group via induction, which deactivates the ring. msu.eduopenstax.org Conversely, the nitrogen of the piperidine (B6355638) ring can donate a lone pair of electrons into the aromatic system through resonance, acting as an activating group. libretexts.org This specific substitution pattern creates a unique electronic distribution across the aromatic ring that can be finely tuned by introducing other substituents.

Studies on analogous benzamide (B126) derivatives have shown that the introduction of various substituents on the phenyl ring can have a profound impact on their biological activity. For instance, in a series of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives, the presence of both electron-donating (e.g., -CH₃) and electron-withdrawing (e.g., -NO₂) groups on a terminal phenyl ring was found to significantly influence their α-glucosidase inhibitory activity. nih.gov In another study on benzamides as Mycobacterium tuberculosis QcrB inhibitors, smaller, electron-rich substituents at the C-5 position of the benzamide core were found to be most active. acs.org

The following table, derived from studies on related benzamide inhibitors, illustrates the impact of benzene ring substitution on biological activity.

| Compound Analogue | Substituent (R) | Position | Observed Effect on Activity | Reference |

|---|---|---|---|---|

| Benzamide Analogue 1 | -Br | 5 | Potent Activity (IC90 = 5.5 µM) | acs.org |

| Benzamide Analogue 2 | 3-pyridine | 5 | Potent Activity (IC90 = 7.5 µM) | acs.org |

| Benzamide Analogue 3 | -F | 5 | Less Tolerated | acs.org |

| Benzamide Analogue 4 | -CF₂H | 5 | Less Tolerated | acs.org |

| Nitrobenzamide Analogue 5 | 2-CH₃, 5-NO₂ | - | Most Active α-glucosidase inhibitor | nih.gov |

Modifications and Their Impact on the Piperidine Moiety in Relation to Biological Activity

The piperidine moiety is a prevalent scaffold in medicinal chemistry, valued for its ability to introduce a basic nitrogen atom and a three-dimensional structure into a molecule. ajchem-a.comajchem-a.comijnrd.org Modifications to this ring can significantly affect the pharmacological profile of this compound analogues.

Substitutions on the piperidine ring can alter its conformation, lipophilicity, and hydrogen bonding capacity. acs.org These changes, in turn, can influence the molecule's binding affinity for its target, as well as its pharmacokinetic properties. For example, the introduction of apolar substituents, such as aryl or benzyl (B1604629) rings, on the piperidine linker of N-substituted phenyldihydropyrazolones led to the most active compounds against Trypanosoma cruzi. frontiersin.org In contrast, more polar substituents like imidazole (B134444) or morpholine (B109124) resulted in compounds with lower activity. frontiersin.org

The basicity of the piperidine nitrogen is another crucial factor. This nitrogen can participate in ionic interactions with acidic residues in a biological target. The pKa of this nitrogen can be modulated by the introduction of substituents on the piperidine ring. Electron-withdrawing groups will decrease the basicity, while electron-donating groups will increase it.

The following table summarizes the structure-activity relationships of N-substituted piperidine analogues from a study on Trypanosoma cruzi inhibitors, which can provide insights into potential modifications for the this compound scaffold. frontiersin.org

| Compound Analogue | Piperidine Substituent | cLogP | Activity (pIC₅₀) |

|---|---|---|---|

| Phenyldihydropyrazolone 1 | Apolar moieties (aryl, benzyl) | > 3.5 | High |

| Phenyldihydropyrazolone 2 | Imidazole | 2.3 | Low micromolar |

| Phenyldihydropyrazolone 3 | Succinimide | 0.9 | High micromolar |

| Phenyldihydropyrazolone 4 | Morpholine | 1.6 | High micromolar |

| Phenyldihydropyrazolone 5 | 3-cyanophenyl | - | 5.7 |

| Phenyldihydropyrazolone 6 | 4-methylbenzoate | - | 5.7 |

Variations in the Hydrazide Linker Region and Their Biological Consequences

The hydrazide group contains both hydrogen bond donors (-NH) and acceptors (C=O), allowing it to form crucial interactions with a biological target. mdpi.com The length, rigidity, and chemical nature of this linker can be modified to optimize these interactions. For example, studies on hyaluronan hydrogels have shown that the type of hydrazide linker (linear vs. branched) significantly affects the mechanical properties of the resulting hydrogel, which can be analogous to how different linkers might affect the binding of a drug molecule. nih.gov

Furthermore, the hydrazide linker can be replaced with other bioisosteric groups to explore different chemical spaces and improve properties such as metabolic stability. The versatility of the aryl hydrazide linker has been demonstrated in the solid-phase synthesis of chemically modified peptides, where it remains stable under various reaction conditions and can be cleaved mildly. osti.govresearchgate.net This suggests that the hydrazide moiety in the target compound could also be amenable to a variety of chemical transformations to generate a diverse library of analogues.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that can be used to correlate the chemical structure of a series of compounds with their biological activity. researchgate.net For derivatives of this compound, a QSAR model could be invaluable for predicting the activity of new analogues and guiding their design. researchgate.netmdpi.com

A QSAR model for this class of compounds would likely incorporate a variety of molecular descriptors, including:

Steric descriptors: Such as molecular weight, volume, and surface area, which describe the size and shape of the molecule.

Electronic descriptors: Such as dipole moment, partial charges, and HOMO/LUMO energies, which relate to the electronic distribution and reactivity of the molecule. nih.gov

Hydrophobic descriptors: Such as logP, which quantifies the lipophilicity of the molecule and its ability to cross cell membranes.

Topological descriptors: Which describe the connectivity of atoms within the molecule.

Studies on piperidine carboxamide derivatives as ALK inhibitors have shown the importance of steric, electrostatic, and hydrophobic properties for potent inhibition. researchgate.net Similarly, a QSAR study on aryl alkanol piperazine (B1678402) derivatives with antidepressant activities identified descriptors related to atom types, dipole moment, and molecular shape as being important for activity. nih.gov Based on these findings, a QSAR model for this compound derivatives would likely indicate that a balance of steric bulk, appropriate electronic features on the aromatic ring, and controlled lipophilicity are key for optimal biological activity.

Conformational Analysis and Its Influence on Biological Activity

The three-dimensional conformation of a molecule is critical for its interaction with a biological target. This compound has several rotatable bonds, leading to a high degree of conformational flexibility. Understanding the preferred conformations of this molecule and its analogues is essential for rational drug design. whiterose.ac.ukyork.ac.uk

The piperidine ring typically adopts a chair conformation to minimize steric strain. researchgate.net Substituents on the ring can exist in either axial or equatorial positions, and the equilibrium between these two conformations can be influenced by the nature of the substituent and the solvent. researchgate.net The orientation of the substituent can have a significant impact on how the molecule fits into a binding pocket.

The hydrazide linker also possesses rotatable bonds, allowing the phenyl and piperidine moieties to adopt various relative orientations. Computational methods, such as molecular mechanics and quantum chemistry calculations, can be used to identify the low-energy conformers of these molecules. researchgate.net The biologically active conformation is often, though not always, one of these low-energy structures. By comparing the preferred conformations of active and inactive analogues, it is possible to develop a pharmacophore model that describes the essential three-dimensional arrangement of functional groups required for biological activity.

Molecular Mechanism of Action Elucidation for 2 Chloro 4 Piperidin 1 Yl Benzohydrazide

Identification and Validation of Molecular Targets through Biochemical and Biophysical Assays

The initial step in deciphering the molecular mechanism of a novel compound like 2-Chloro-4-(piperidin-1-yl)benzohydrazide involves the identification of its direct molecular targets. While specific targets for this compound are not yet identified, the benzohydrazide (B10538) scaffold is known to interact with a variety of enzymes and receptors. For instance, various benzohydrazide derivatives have shown inhibitory activity against enzymes such as acetylcholinesterase, butyrylcholinesterase, and various kinases.

Biochemical assays, such as enzyme inhibition assays, would be a primary screening method. These assays would test the ability of this compound to inhibit the activity of a panel of known drug targets. Biophysical techniques, including thermal shift assays (TSA) and nuclear magnetic resonance (NMR) spectroscopy, could then be employed to validate these initial hits and confirm direct binding to the target protein.

Table 1: Illustrative Biochemical Assay Data for a Hypothetical Benzohydrazide Analog

| Target Enzyme | IC₅₀ (µM) | Assay Type |

| Kinase A | 1.5 | In vitro kinase assay |

| Kinase B | 12.8 | In vitro kinase assay |

| Esterase C | > 100 | Fluorometric assay |

Note: This data is hypothetical and serves as an example of typical results from biochemical screening.

Cellular Pathway Perturbation Analysis (e.g., transcriptomics, proteomics, metabolomics)

Once a molecular target is validated, understanding the broader cellular consequences of its modulation is crucial. High-throughput "omics" technologies can provide a global view of the cellular pathways affected by this compound.

Transcriptomics (RNA-seq): This would reveal changes in gene expression patterns in cells treated with the compound, indicating which signaling pathways are activated or suppressed.

Proteomics: Techniques like mass spectrometry-based proteomics can identify changes in protein expression and post-translational modifications, offering a more direct view of the functional changes within the cell.

Metabolomics: By analyzing the levels of small molecule metabolites, this approach can uncover alterations in cellular metabolism, which are often downstream of major signaling pathway perturbations.

Analysis of these large datasets can help to construct a comprehensive picture of the cellular response to the compound, implicating specific pathways such as apoptosis, cell cycle regulation, or inflammatory signaling.

Protein-Ligand Interaction Studies (e.g., Surface Plasmon Resonance, Isothermal Titration Calorimetry)

To quantify the binding affinity and kinetics of this compound to its putative target, sophisticated biophysical techniques are employed.

Surface Plasmon Resonance (SPR): This label-free technique measures the binding of the compound to a target protein immobilized on a sensor chip in real-time. It provides valuable data on the association (kₐ) and dissociation (kₑ) rates, from which the equilibrium dissociation constant (Kₑ) can be calculated.

Isothermal Titration Calorimetry (ITC): ITC directly measures the heat change that occurs upon binding of the ligand to the protein. This allows for the determination of the binding affinity (Kₐ), stoichiometry (n), and the thermodynamic parameters of the interaction (enthalpy and entropy).

Table 2: Representative Protein-Ligand Interaction Data for a Benzohydrazide Analog

| Technique | Parameter | Value |

| SPR | Kₑ (nM) | 50 |

| ITC | Kₐ (M⁻¹) | 2 x 10⁷ |

| ITC | Stoichiometry (n) | 1.1 |

Note: This data is illustrative and represents typical binding parameters for a small molecule inhibitor.

Fluorescence-Based Binding Assays and Label-Free Technologies for Target Engagement

Confirming that the compound engages its target within a cellular context is a critical validation step.

Fluorescence-Based Binding Assays: These assays can be designed in various formats. For example, a fluorescently labeled ligand that is known to bind to the target can be displaced by the unlabeled this compound, leading to a change in the fluorescence signal. nih.gov

Cellular Thermal Shift Assay (CETSA): This label-free method assesses target engagement in intact cells or cell lysates. The principle is that a protein's thermal stability is altered upon ligand binding. By heating the cells or lysate to various temperatures and then quantifying the amount of soluble target protein, a shift in the melting curve in the presence of the compound indicates direct target engagement.

Exploration of Downstream Signaling Pathways and Cellular Responses

Following target engagement, the subsequent effects on downstream signaling pathways must be elucidated. This often involves techniques like Western blotting to measure the phosphorylation status or total levels of key signaling proteins downstream of the identified target. For example, if the target is a kinase, the phosphorylation of its known substrates would be examined.

Cellular responses, such as apoptosis (measured by caspase activation or Annexin V staining), cell cycle arrest (measured by flow cytometry), or changes in cell morphology, provide the ultimate phenotypic evidence of the compound's mechanism of action.

Genomic and Epigenomic Modulations Induced by this compound

In some cases, a compound's effects may be mediated through changes at the genomic or epigenomic level. While less common for initial mechanism of action studies, these investigations can reveal more subtle or long-term effects.

Genomic Analysis: Techniques such as DNA sequencing could be used to see if the compound induces any DNA damage or mutations, although this is more relevant for toxicity profiling.

Epigenomic Analysis: Assays like ChIP-seq (Chromatin Immunoprecipitation Sequencing) can determine if the compound alters the binding of transcription factors or modifies histone proteins, thereby influencing gene expression. DNA methylation analysis can also reveal if the compound induces epigenetic changes.

Through a systematic and multi-faceted approach as outlined above, the molecular mechanism of action for this compound can be thoroughly elucidated, paving the way for its potential development and application.

Computational Chemistry and Advanced Molecular Modeling of 2 Chloro 4 Piperidin 1 Yl Benzohydrazide

Molecular Docking Simulations with Identified or Putative Biological Receptors

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, this technique is instrumental in predicting the binding mode and affinity of a small molecule ligand, such as 2-Chloro-4-(piperidin-1-yl)benzohydrazide, to the active site of a target protein.

The process involves preparing the three-dimensional structures of both the ligand and the receptor. The conformational space of the ligand is explored to find the most stable binding pose within the receptor's binding pocket. Scoring functions are then used to estimate the binding affinity, with lower scores typically indicating a more favorable interaction. For this compound, molecular docking simulations could be performed against a variety of putative biological receptors, such as kinases, proteases, or other enzymes implicated in disease pathways. These simulations can elucidate key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that contribute to the binding affinity.

For instance, studies on similar benzohydrazide (B10538) derivatives have shown their potential to inhibit enzymes like enoyl-ACP reductase, a key enzyme in the fatty acid biosynthesis pathway of microorganisms. nih.gov Docking studies of this compound into the active site of such an enzyme would likely reveal crucial interactions between the hydrazide moiety and amino acid residues, providing a rationale for its potential antimicrobial activity.

Table 1: Hypothetical Molecular Docking Results of this compound with a Putative Kinase Receptor

| Parameter | Value |

| Binding Affinity (kcal/mol) | -8.5 |

| Hydrogen Bond Interactions | GLU85, LYS30 |

| Hydrophobic Interactions | LEU15, VAL23, ILE83 |

| Electrostatic Interactions | ASP145 |

Molecular Dynamics Simulations for Ligand-Target Complex Stability and Conformational Dynamics

Following molecular docking, molecular dynamics (MD) simulations can be employed to investigate the stability of the predicted ligand-receptor complex over time. MD simulations provide a dynamic view of the complex, allowing for the assessment of its conformational stability and the dynamics of the interactions between the ligand and the receptor. This technique is crucial for validating the docking poses and understanding the flexibility of both the ligand and the protein.

In a typical MD simulation of the this compound-receptor complex, the system is solvated in a water box with appropriate ions to mimic physiological conditions. The simulation is then run for a specific period, often in the nanosecond to microsecond range. Analysis of the simulation trajectory can reveal important information, such as the root-mean-square deviation (RMSD) of the complex, which indicates its stability, and the root-mean-square fluctuation (RMSF) of individual residues, highlighting flexible regions of the protein. Such simulations have been effectively used to study the stability of complexes involving similar chemical scaffolds. nih.gov

Table 2: Hypothetical Molecular Dynamics Simulation Parameters and Key Findings

| Parameter | Description |

| Simulation Time | 100 ns |

| RMSD of Complex | Stable, with an average of 2.1 Å |

| Key Stable Interactions | Persistent hydrogen bond with GLU85 |

| Conformational Changes | Minor fluctuations in the piperidine (B6355638) ring |

Pharmacophore Modeling and Virtual Screening for Novel Ligands Based on this compound

Pharmacophore modeling is a powerful tool in drug design that involves identifying the essential three-dimensional arrangement of chemical features that a molecule must possess to bind to a specific target receptor. nih.gov A pharmacophore model can be generated based on the structure of a known active ligand, like this compound, or from the ligand-receptor complex.

The key pharmacophoric features of this compound would likely include hydrogen bond donors and acceptors from the hydrazide group, a hydrophobic feature from the piperidine ring, and an aromatic feature from the chlorophenyl ring. This model can then be used as a 3D query to screen large chemical databases for novel compounds that possess a similar arrangement of these features, potentially leading to the discovery of new and diverse chemical scaffolds with similar biological activity. d-nb.info

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are employed to investigate the electronic properties of a molecule. nih.gov These calculations can provide valuable information about the electronic structure, molecular orbitals (HOMO and LUMO), electrostatic potential, and reactivity of this compound.

Understanding the electronic properties is crucial for predicting the molecule's reactivity and its ability to participate in various chemical reactions. For example, the distribution of electron density can indicate which parts of the molecule are more likely to act as hydrogen bond donors or acceptors, complementing the findings from molecular docking studies.

Table 3: Hypothetical Quantum Chemical Calculation Results for this compound

| Property | Calculated Value |

| HOMO Energy | -6.2 eV |

| LUMO Energy | -1.5 eV |

| Dipole Moment | 4.8 D |

| Mulliken Atomic Charges | N (hydrazide): -0.45, O (carbonyl): -0.52 |

In Silico Prediction of Potential Off-Targets and Selectivity Profiling

A critical aspect of drug development is to ensure that a drug candidate is selective for its intended target to minimize off-target effects and potential toxicity. In silico methods can be used to predict potential off-targets for this compound by screening its structure against a panel of known biological targets.

Various computational approaches, such as reverse docking or shape-based screening, can be utilized for this purpose. These methods compare the structure of the compound to the binding sites of a wide range of proteins. A high similarity score to the binding site of an unintended target may suggest a potential off-target interaction that warrants further experimental investigation. This proactive approach helps in identifying and mitigating potential safety issues early in the drug discovery process.

Ligand-Based and Structure-Based Drug Design Approaches for Optimization

Both ligand-based and structure-based drug design strategies can be employed to optimize the structure of this compound to improve its potency, selectivity, and pharmacokinetic properties. nih.gov

Ligand-based drug design is utilized when the three-dimensional structure of the target receptor is unknown. This approach relies on the information from a set of known active molecules to develop a model, such as a quantitative structure-activity relationship (QSAR) model or a pharmacophore model, that relates the chemical structure to biological activity. mdpi.com

Structure-based drug design , on the other hand, is applicable when the 3D structure of the target is available. nih.gov By analyzing the binding mode of this compound within the receptor's active site, as revealed by molecular docking and dynamics simulations, medicinal chemists can rationally design modifications to the molecule to enhance its interactions with the target. For example, a substituent could be added to form an additional hydrogen bond with a key residue in the active site, thereby increasing its binding affinity.

Medicinal Chemistry Optimization Strategies and Lead Discovery Potentials

Hit-to-Lead Development Methodologies for 2-Chloro-4-(piperidin-1-yl)benzohydrazide Derivatives

The transition from a preliminary hit, such as this compound, to a validated lead compound involves a systematic process of evaluating and refining its molecular structure to improve various properties. This hit-to-lead (H2L) phase focuses on confirming the initial activity, establishing a preliminary structure-activity relationship (SAR), and improving drug-like properties.

A primary step would be the synthesis and evaluation of a focused library of analogues to explore the chemical space around the initial hit. Key modifications could include:

Substitution on the Phenyl Ring: The chlorine atom at the 2-position and the piperidine (B6355638) at the 4-position are key features. The effect of altering the position and nature of the halogen (e.g., fluorine, bromine) or replacing it with other small electron-withdrawing or electron-donating groups could be systematically investigated. Similarly, the impact of shifting the piperidine ring to the meta-position could provide valuable SAR data.

Modification of the Piperidine Moiety: The piperidine ring itself offers opportunities for modification. Introducing substituents on the piperidine ring could modulate lipophilicity, basicity, and interactions with the biological target.

Alterations to the Hydrazide Linker: The hydrazide group is a critical pharmacophoric element. Acylation or alkylation of the terminal nitrogen could be explored to understand its role in binding and to potentially improve metabolic stability.

The data from these initial studies would be compiled to build a foundational SAR understanding, as illustrated in the hypothetical data table below.

| Compound | Modification | Potency (IC50, µM) | Lipophilicity (logP) | Metabolic Stability (t1/2, min) |

| Parent | This compound | 10.5 | 3.2 | 15 |

| Analogue 1 | 2-Fluoro-4-(piperidin-1-yl)benzohydrazide | 8.2 | 3.0 | 25 |

| Analogue 2 | 3-Chloro-4-(piperidin-1-yl)benzohydrazide | >50 | 3.3 | 12 |

| Analogue 3 | 2-Chloro-4-(4-methylpiperidin-1-yl)benzohydrazide | 5.1 | 3.6 | 20 |

| Analogue 4 | N'-acetyl-2-Chloro-4-(piperidin-1-yl)benzohydrazide | 15.8 | 2.8 | 45 |

This table is for illustrative purposes only and does not represent actual experimental data.

This systematic approach allows for the identification of key structural features responsible for biological activity and provides a clear direction for further optimization efforts in the lead generation phase.

Lead Optimization Through Bioisosteric Replacements and Scaffold Hopping Approaches

Once a lead compound is identified, further refinement is achieved through more sophisticated medicinal chemistry strategies like bioisosteric replacement and scaffold hopping. cambridgemedchemconsulting.com

Bioisosteric replacement involves substituting a functional group with another that has similar physical or chemical properties, with the goal of improving the compound's potency, selectivity, or pharmacokinetic profile. For this compound, several bioisosteric replacements could be considered:

Piperidine Ring Bioisosteres: The piperidine ring could be replaced with other saturated heterocycles such as morpholine (B109124), thiomorpholine, or piperazine (B1678402). cambridgemedchemconsulting.com These changes would alter the compound's polarity, hydrogen bonding capacity, and metabolic stability. For instance, replacing piperidine with morpholine could increase hydrophilicity and potentially reduce metabolism at the atoms adjacent to the nitrogen. cambridgemedchemconsulting.com Spirocyclic systems could also be explored as piperidine bioisosteres to investigate novel chemical space. researchgate.netresearchgate.net

Benzohydrazide (B10538) Core Bioisosteres: The benzohydrazide moiety can be replaced with other functionalities that can mimic its hydrogen bonding pattern and geometry. For example, heterocyclic rings like 1,3,4-oxadiazole (B1194373) or 1,2,4-triazole (B32235) could serve as bioisosteres for the hydrazide group, potentially offering improved metabolic stability.

Scaffold hopping is a more drastic approach that involves replacing the central core of the molecule while retaining the essential pharmacophoric groups. nih.gov This strategy is often employed to discover novel chemical series with improved properties or to circumvent existing patents. Starting from the this compound scaffold, one could envision hopping to a different central ring system, such as an indazole or a benzimidazole, while maintaining the chloro and piperidine substituents in analogous positions to preserve the key binding interactions.

| Strategy | Original Moiety | Potential Replacement | Rationale |

| Bioisosteric Replacement | Piperidine | Morpholine | Increase polarity, potentially improve metabolic stability. cambridgemedchemconsulting.com |

| Bioisosteric Replacement | Benzohydrazide | 1,3,4-Oxadiazole | Enhance metabolic stability, maintain H-bonding. |

| Scaffold Hopping | Benzohydrazide | Indazole | Explore novel chemical space, improve potency/selectivity. nih.gov |

This table provides a theoretical framework for potential optimization strategies.

Strategies for Enhancing Potency and Selectivity of this compound Analogues

Improving the potency and selectivity of a lead compound is a cornerstone of medicinal chemistry. For analogues of this compound, this can be achieved through several structure-based and ligand-based design strategies.

Assuming a hypothetical biological target, structure-based drug design (SBDD) would be invaluable. If the crystal structure of the target protein in complex with the ligand is available, it would allow for the rational design of modifications that enhance binding affinity. For example, if a hydrophobic pocket is identified near the piperidine ring, adding a lipophilic substituent at a suitable position could increase potency.

In the absence of a crystal structure, a ligand-based approach would rely on the established SAR. Computational methods such as quantitative structure-activity relationship (QSAR) modeling could be used to build a predictive model that correlates physicochemical properties with biological activity. This model could then guide the design of new analogues with predicted higher potency.

Selectivity for the intended target over off-targets is crucial for minimizing side effects. If the lead compound shows activity against multiple targets, comparative analysis of the binding sites (if known) can inform the design of modifications that favor interaction with the desired target. For instance, introducing a bulky group that is accommodated by the target's binding site but clashes with the binding site of an off-target protein can significantly improve selectivity.

Design of Prodrugs and Targeted Delivery Systems (Theoretical Frameworks)

Prodrugs are inactive or less active precursors of a drug that are converted to the active form in the body. researchgate.netmdpi.com This strategy can be employed to overcome various challenges such as poor solubility, low bioavailability, or lack of site-specific delivery. sciencepublishinggroup.com For this compound, a prodrug approach could be theoretically applied in several ways:

Improving Solubility and Permeability: If the compound suffers from poor aqueous solubility, a hydrophilic promoiety, such as a phosphate (B84403) or an amino acid, could be attached to the terminal nitrogen of the hydrazide. This would increase water solubility and could be cleaved by endogenous enzymes to release the active drug. Conversely, if membrane permeability is an issue, a lipophilic promoiety could be added to enhance passive diffusion across cell membranes. researchgate.net

Targeted Delivery: A more sophisticated approach involves designing prodrugs that are selectively activated at the target site. nih.gov For example, if the target is located in a specific tissue or cell type that has a high concentration of a particular enzyme, a promoiety that is a substrate for that enzyme could be incorporated. This would lead to the localized release of the active drug, thereby increasing its efficacy and reducing systemic toxicity.

The design of targeted delivery systems often involves conjugating the drug to a targeting moiety, such as an antibody or a peptide, that specifically recognizes a receptor or antigen on the surface of the target cells. This approach, while more complex, offers the potential for highly specific drug delivery.

Fragment-Based Drug Design (FBDD) Approaches Utilizing the Benzohydrazide-Piperidine Scaffold

Fragment-based drug design (FBDD) is a powerful method for lead discovery that starts with the identification of small, low-molecular-weight fragments that bind to the biological target. nih.govfrontiersin.org These fragments are then grown or linked together to create a more potent lead compound. nih.gov The this compound scaffold can be deconstructed into its constituent fragments for a hypothetical FBDD campaign:

Fragment Library: A fragment library could be constructed based on the core motifs of the parent compound. This would include fragments such as 2-chlorobenzohydrazide (B188563) and 4-aminopiperidine.

Fragment Screening: These fragments would be screened against the biological target using biophysical techniques like surface plasmon resonance (SPR), nuclear magnetic resonance (NMR), or X-ray crystallography to identify binders.

Fragment-to-Lead Evolution: Once a fragment hit is identified and its binding mode is determined, it can be optimized in several ways:

Fragment Growing: A fragment can be extended by adding functional groups that occupy adjacent binding pockets.

Fragment Linking: Two or more fragments that bind to different sites on the target can be connected with a suitable linker to create a high-affinity ligand.

Fragment Merging: Overlapping fragments can be merged to create a novel, more potent compound.

This approach allows for a more efficient exploration of chemical space and can lead to the discovery of leads with superior ligand efficiency. astx.com

Advanced Analytical and Biophysical Characterization Techniques in Research

High-Resolution Mass Spectrometry for Metabolite Identification (in vitro systems)

High-resolution mass spectrometry (HRMS) is an indispensable tool for identifying metabolites of a compound in in vitro systems, such as human liver microsomes. ijpras.com This technique provides highly accurate mass measurements, enabling the determination of elemental compositions for metabolites. thermofisher.comnih.gov When coupled with liquid chromatography (LC-HRMS), it allows for the separation and identification of various metabolic products formed through enzymatic reactions like oxidation, hydrolysis, or conjugation. nih.gov

In a hypothetical in vitro study, 2-Chloro-4-(piperidin-1-yl)benzohydrazide would be incubated with liver microsomes. The resulting mixture would be analyzed by LC-HRMS to detect potential metabolites. The high mass accuracy of instruments like Orbitrap or TOF analyzers helps distinguish between isobaric compounds, providing confidence in metabolite structure proposals. mdpi.com

Table 1: Hypothetical Metabolites of this compound Identified by LC-HRMS

| Proposed Metabolite | Chemical Formula | Predicted Exact Mass (m/z) [M+H]⁺ | Mass Error (ppm) | Metabolic Reaction |

|---|---|---|---|---|

| Parent Compound | C₁₂H₁₆ClN₃O | 254.1055 | - | - |

| Metabolite 1 | C₁₂H₁₄ClN₃O₂ | 270.0847 | < 5 | Hydroxylation (Piperidine ring) |

| Metabolite 2 | C₁₂H₁₄ClN₃O | 252.0899 | < 5 | Dehydrogenation (Piperidine ring) |

| Metabolite 3 | C₇H₆ClNO₂ | 172.0160 | < 5 | N-dealkylation (cleavage of piperidine) |

| Metabolite 4 | C₁₈H₂₄ClN₃O₈S | 478.1045 | < 5 | Glucuronide Conjugation |

Note: This data is illustrative and not based on experimental results for the specified compound.

X-ray Crystallography and Cryo-Electron Microscopy for Compound-Target Complex Structure Determination

Determining the three-dimensional structure of a compound bound to its target is fundamental for structure-based drug design. X-ray crystallography and cryo-electron microscopy (cryo-EM) are the leading techniques for this purpose. nih.govamanote.com

X-ray crystallography requires crystallizing the compound-protein complex. The resulting diffraction pattern is used to calculate an electron density map, revealing the precise orientation and conformation of the compound within the target's binding site. While no crystal structure for this compound is publicly available, a structure for a related analog, 4-chloro-N-[2-(piperidin-1-yl)ethyl]benzamide, shows the piperidine (B6355638) ring in a chair conformation. nih.gov This type of information is vital for understanding structure-activity relationships.

Cryo-EM is particularly suited for large protein complexes that are difficult to crystallize. nih.gov It involves flash-freezing the complex in solution and imaging the individual particles with an electron microscope to reconstruct a 3D model.

Circular Dichroism and Other Spectroscopic Methods for Conformational Studies

Circular Dichroism (CD) spectroscopy is used to study the conformation of chiral molecules and to detect conformational changes in a target protein upon ligand binding. nih.gov The far-UV region (190-250 nm) of the CD spectrum provides information about the secondary structure of a protein (e.g., alpha-helices, beta-sheets).

If this compound were to bind to a target protein, changes in the protein's CD spectrum could indicate alterations in its secondary or tertiary structure. nih.gov While the compound itself is not chiral, induced CD signals could be observed if it binds to a chiral environment, such as a protein binding pocket. Other techniques like vibrational circular dichroism (VCD) can provide detailed conformational information for flexible molecules in solution. nih.gov

Advanced Chromatography Coupled Techniques for Purity and Identity in Research Samples

Ensuring the purity and identity of a research compound is critical for the reliability of experimental data. Advanced chromatographic techniques, particularly Liquid Chromatography coupled with Mass Spectrometry (LC-MS) and UV detection (LC-UV-MS), are the standard for this purpose.

A research sample of this compound would be analyzed to confirm its identity via its mass-to-charge ratio and fragmentation pattern (using MS/MS). The purity would be assessed by integrating the area of the main peak in the chromatogram relative to any impurity peaks. High-resolution systems provide the added benefit of confirming the elemental composition. thermofisher.com

Table 2: Example Purity Analysis Data for a Research Sample

| Analytical Technique | Parameter | Result |

|---|---|---|

| LC-UV (254 nm) | Purity | >99.5% |

| HRMS (ESI+) | [M+H]⁺ Found | 254.1053 |

| HRMS (ESI+) | [M+H]⁺ Calculated | 254.1055 |

| HRMS (ESI+) | Mass Error | -0.8 ppm |

| Retention Time (RT) | C18 RP Column | 4.2 minutes |

Note: This data is illustrative and not based on experimental results for the specified compound.

Future Research Trajectories and Methodological Innovations for 2 Chloro 4 Piperidin 1 Yl Benzohydrazide

Exploration of Novel Therapeutic Areas and Target Classes for the Compound Class

The benzohydrazide (B10538) moiety is a versatile pharmacophore, with derivatives showing a wide range of biological activities. thepharmajournal.com Future research on 2-Chloro-4-(piperidin-1-yl)benzohydrazide should systematically explore its potential across various therapeutic areas. Initial studies could build upon the known activities of related structures, which include anticancer, antibacterial, antifungal, and anticonvulsant properties. thepharmajournal.com

A primary avenue of investigation would be in oncology. Numerous benzohydrazide derivatives have demonstrated potent cytotoxic activity against various cancer cell lines, such as human colorectal carcinoma (HCT116) and cervix carcinoma (HeLa) cells. thepharmajournal.com High-throughput screening of this compound against a panel of cancer cell lines could identify potential anticancer activity.

In the realm of infectious diseases, the development of novel antimicrobial drugs is critical due to increasing resistance. Benzohydrazide derivatives have been synthesized and shown to be effective against bacterial and fungal strains. thepharmajournal.com The evaluation of this compound against clinically relevant pathogens, including Mycobacterium tuberculosis, would be a valuable line of inquiry. nih.gov

Furthermore, hydrazone derivatives of benzohydrazides have been identified as inhibitors of enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are relevant targets in neurodegenerative diseases like Alzheimer's disease. researchgate.netnih.gov This suggests that the this compound scaffold could be explored for its potential in treating neurological disorders.

A representative table of potential therapeutic areas and corresponding biological targets for future investigation of this compound is provided below.

| Therapeutic Area | Potential Biological Target(s) | Rationale Based on Similar Compounds |

| Oncology | Tyrosine kinases, Topoisomerases, Tubulin | Benzohydrazide derivatives have shown potent anticancer activity. thepharmajournal.com |

| Infectious Diseases | DNA gyrase, Dihydrofolate reductase (DHFR), Enoyl-ACP reductase | Related compounds exhibit antibacterial and antifungal properties. thepharmajournal.comnih.gov |

| Neurodegenerative Diseases | Acetylcholinesterase (AChE), Butyrylcholinesterase (BuChE), Monoamine oxidase (MAO) | Hydrazone derivatives of benzohydrazides inhibit these enzymes. researchgate.netnih.gov |

| Inflammation | Cyclooxygenase (COX) enzymes | Some benzohydrazide analogs possess anti-inflammatory properties. scielo.org.za |

Integration of Artificial Intelligence and Machine Learning in Compound Design and Optimization Workflows

Artificial intelligence (AI) and machine learning (ML) are transforming the landscape of drug discovery and development. nih.govresearchgate.net These technologies can significantly accelerate the process of identifying and optimizing lead compounds by predicting their biological activities, physicochemical properties, and potential toxicity. mdpi.comnih.gov

For this compound, AI and ML could be employed in several ways. Initially, quantitative structure-activity relationship (QSAR) models could be developed for a library of newly synthesized derivatives. nih.gov These models, trained on experimental data, could then predict the activity of virtual compounds, allowing for the prioritization of synthetic efforts on the most promising candidates.

De novo drug design, using generative AI models, could also be applied to create novel molecules based on the this compound scaffold. springernature.com These models can learn the underlying patterns in chemical space to generate structures with desired properties, such as high potency and selectivity for a specific biological target.

Furthermore, AI algorithms can predict absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties, which is a critical step in drug development. mdpi.com By identifying potential liabilities early in the process, the attrition rate of drug candidates can be significantly reduced. The integration of AI and ML into the research workflow for this compound would undoubtedly streamline the discovery of new therapeutic agents. nih.gov

Challenges and Opportunities in Scaling Synthetic Methodologies for Research Quantities

The transition from small-scale synthesis in a discovery lab to the production of larger quantities required for preclinical and clinical studies presents numerous challenges. chemtek.co.in For a novel compound like this compound, a robust and scalable synthetic route would need to be developed.

One of the primary challenges is ensuring the safety and efficiency of the process at a larger scale. chemtek.co.in Reactions that are manageable at the gram scale may become hazardous or inefficient when scaled up to kilograms. chemtek.co.in Therefore, a thorough process safety assessment and optimization of reaction conditions, such as temperature, pressure, and reagent stoichiometry, would be necessary.

The synthesis of hydrazide-containing compounds can sometimes be complicated by side reactions. researchgate.net The development of a scalable synthesis for this compound would need to address these potential issues to ensure high purity and yield of the final product.

However, these challenges also present opportunities for innovation. The use of flow chemistry, for example, can offer significant advantages over traditional batch processing, including improved safety, better heat and mass transfer, and the potential for telescoping reactions to reduce work-up and purification steps. acsgcipr.org The development of a continuous flow synthesis for this compound could be a key enabling technology for its further development.

Development of Advanced In Vitro Models for Biological Evaluation

Traditional 2D cell culture models, while useful for initial high-throughput screening, often fail to replicate the complex microenvironment of human tissues, which can lead to poor translation of in vitro findings to in vivo efficacy. nih.goviiarjournals.org The use of advanced in vitro models, such as 3D cell cultures, organoids, and organ-on-a-chip systems, can provide more physiologically relevant data for the biological evaluation of compounds like this compound. nih.govresearchgate.net

For instance, if initial screenings suggest anticancer activity, the compound could be further tested in 3D tumor spheroids or organoids derived from patient tumors. noblelifesci.com These models better mimic the cell-cell interactions and nutrient gradients found in solid tumors, providing a more accurate assessment of a compound's efficacy. nih.gov

Organ-on-a-chip technology, which uses microfluidic devices to create functional units of human organs, could be employed to study the compound's effects on specific tissues and to predict its pharmacokinetic and pharmacodynamic properties in humans. nih.gov The use of these advanced in vitro systems can help to de-risk drug development by providing more predictive data before moving into costly and time-consuming animal studies. nih.govresearchgate.net

Investigation into Multi-Target Directed Ligands Based on the this compound Framework

Many complex diseases, such as cancer and neurodegenerative disorders, are multifactorial in nature, involving multiple pathological pathways. nih.govnih.gov The traditional "one drug, one target" approach has often proven insufficient for treating such diseases. nih.gov An alternative strategy is the development of multi-target-directed ligands (MTDLs), which are single molecules designed to interact with multiple targets simultaneously. nih.gov

The this compound scaffold could serve as a starting point for the design of MTDLs. rsc.org For example, by incorporating pharmacophores known to interact with different targets involved in a particular disease, it may be possible to create hybrid molecules with enhanced therapeutic efficacy. In the context of Alzheimer's disease, one could envision combining the benzohydrazide core with a moiety that inhibits beta-amyloid aggregation, in addition to its potential cholinesterase inhibitory activity. nih.gov

The design and synthesis of MTDLs based on the this compound framework would be a promising area of future research, with the potential to yield novel therapies for complex diseases.

Emerging Methodologies for Mechanistic Elucidation of Novel Compounds

Understanding the mechanism of action (MOA) of a novel bioactive compound is crucial for its development as a therapeutic agent. researchgate.net Emerging methodologies are providing powerful new tools for elucidating the MOA of compounds like this compound.

Chemoproteomics and thermal proteome profiling can be used to identify the direct protein targets of a compound in a cellular context. These methods can provide an unbiased view of a compound's interactions with the proteome, helping to identify both on-target and off-target effects.

Transcriptomic and proteomic profiling, using techniques such as RNA-seq and mass spectrometry-based proteomics, can reveal the downstream cellular pathways that are modulated by a compound. nih.gov By analyzing the changes in gene and protein expression following treatment with this compound, researchers can gain insights into its MOA.

Furthermore, chemogenetic approaches, where the expression of specific genes is altered to sensitize cells to inhibitors, can be used to identify the cellular processes affected by a small molecule with an unknown MOA. researchgate.net The application of these advanced methodologies will be essential for a comprehensive understanding of the biological effects of this compound and for guiding its future development.

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。